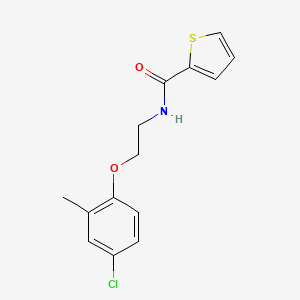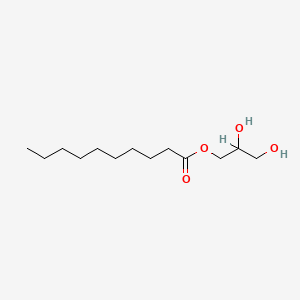
2,3-Dihydroxypropyl decanoate
Overview
Description
2,3-Dihydroxypropyl decanoate: glyceryl caprate , is a monoester lipid derived from glycerine and capric acid. It is a white, stable powder with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Monocaprin, also known as 2,3-Dihydroxypropyl decanoate, primarily targets Gram-positive bacteria and Herpes Simplex Virus (HSV) . These targets play a crucial role in various infections and diseases.
Mode of Action
Monocaprin exhibits antimicrobial activity against its primary targets. It interacts with the cell membrane of the Gram-positive bacteria and the envelope of HSV, leading to their inactivation .
Biochemical Pathways
It is known that the compound disrupts the integrity of the bacterial cell membrane and viral envelope, which may lead to the inhibition of essential biological processes within these pathogens .
Result of Action
The antimicrobial action of Monocaprin results in the inactivation of Gram-positive bacteria and HSV, thereby preventing their proliferation and spread . This can help in the management of bacterial infections and diseases caused by HSV.
Biochemical Analysis
Biochemical Properties
Monocaprin has been found to have inhibitory effects on Herpes Simplex Virus (HSV) . It is also known to have antimicrobial activity against gram-positive bacteria
Cellular Effects
Monocaprin has been shown to have effects on various types of cells. For instance, it has an inhibitory effect on Herpes Simplex Virus (HSV), offering an effective treatment for herpes labialis . It also has antimicrobial activity against gram-positive bacterial infections .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Monocaprin has antimicrobial activity and inhibitory effects on HSV
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. One efficient method involves a solvent-free microwave-assisted synthesis, where decanoic acid reacts with glycerol derivatives such as glycidol or glycerol carbonate . This method is advantageous due to its high efficiency and environmentally friendly nature.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of decanoic acid with glycerol under controlled conditions. The reaction is catalyzed by acid or base catalysts, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted glycerol derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl decanoate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Glyceryl monostearate: Similar structure but with a stearic acid moiety instead of decanoic acid.
Glyceryl monolaurate: Contains lauric acid instead of decanoic acid.
Glyceryl monooleate: Contains oleic acid, an unsaturated fatty acid.
Uniqueness: 2,3-Dihydroxypropyl decanoate is unique due to its specific fatty acid chain length (decanoic acid) and its ability to act as an effective emulsifying agent.
Properties
IUPAC Name |
2,3-dihydroxypropyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNXBRZDFMZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891378 | |
| Record name | 1-Monodecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-23-8, 26402-22-2, 69070-60-6 | |
| Record name | 1-Decanoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoctanoin component B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monocaprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monodecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decanoic acid, ester with triglycerol trioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydroxypropyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Monocaprin exhibits broad-spectrum antimicrobial activity, primarily targeting the cell membranes of microorganisms. [, , , , ] For enveloped viruses, like herpes simplex virus (HSV) and HIV, monocaprin disrupts the viral envelope, leading to inactivation. [, , ] In bacteria, it disrupts the cell membrane, causing leakage of cellular contents and ultimately cell death. [, , ] The exact mechanism of disruption is not fully understood, but it is believed to involve alterations in membrane fluidity and permeability. [, ]
ANone: Yes, monocaprin's mechanism differs slightly between Gram-positive and Gram-negative bacteria. While it disrupts the cell membrane in both, studies suggest it primarily targets the lipopolysaccharides in the cell walls of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] In contrast, it acts directly on the cell membrane of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. [, ]
ANone: Monocaprin, also known as 2,3-Dihydroxypropyl decanoate or glycerol monocaprate, has the molecular formula C13H26O4 and a molecular weight of 246.35 g/mol.
ANone: Yes, several studies have utilized spectroscopic techniques to characterize monocaprin. NMR (1H and 13C) and FTIR spectroscopy have been used to confirm its structure and purity. [, ] WAXS has been used to study its behavior in nonpolar oil systems, revealing its tendency to form solid dispersions at room temperature. []
ANone: Yes, compatibility can be a concern. For instance, incorporating monocaprin into bread dough negatively affects dough formation and inhibits yeast fermentation. [, ] In pharmaceutical hydrogels, the type and concentration of gelling agents like carbomer and sodium carboxymethylcellulose can influence monocaprin’s antiviral activity. [, ] Additionally, certain surfactants, particularly at high concentrations, can reduce its antimicrobial activity, possibly due to micellar entrapment. []
ANone: While monocaprin is not typically considered a catalyst, research suggests it can influence enzymatic reactions. Studies have shown that monocaprin, when adsorbed onto different surfaces, can affect the activity and selectivity of lipase in catalyzing the hydrolysis or condensation of capric acid. []
ANone: While computational studies specifically focused on monocaprin are limited in the provided research, QSAR modeling could be employed to predict the activity of monocaprin analogs and guide the development of more potent derivatives. [] Molecular dynamics simulations could provide insights into its interactions with cell membranes, further elucidating its mechanism of action. []
ANone: Studies indicate a strong correlation between the length of the fatty acid chain and antimicrobial activity. Monocaprin, with a 10-carbon chain, exhibits higher activity than monocaprylin (8 carbons) but lower than monolaurin (12 carbons). [, , ] This suggests that an optimal chain length exists for maximal activity, likely related to the compound's ability to interact with and disrupt microbial membranes. []
ANone: Yes, the addition of monocaprin can significantly affect food texture. For example, in breadmaking, incorporating monocaprin negatively impacts dough formation and results in a denser, less voluminous loaf. [, ] This effect is likely due to monocaprin's interactions with gluten, hindering its ability to form a cohesive dough structure.
ANone: Yes, studies have shown that hydrogels containing monocaprin effectively prevent intravaginal and intracutaneous infections with HSV-2 in mice. [] These findings support monocaprin's potential as a topical microbicide for preventing sexually transmitted infections. [] Further research, including clinical trials, is needed to confirm its efficacy and safety in humans.
ANone: Studies suggest that the development of resistance to monocaprin is less likely compared to traditional antibiotics. Research on Neisseria gonorrhoeae repeatedly exposed to sub-lethal concentrations of monocaprin found no significant increase in minimum inhibitory concentration. [] This suggests that monocaprin's mechanism of action, primarily targeting the cell membrane, presents a higher barrier to resistance development. [, ]
ANone: Several drug delivery systems have been investigated to enhance monocaprin's efficacy and target its delivery. Hydrogels are a promising delivery system for topical application, particularly for mucosal surfaces. [, , , ] Research has also explored incorporating monocaprin into polymeric nanoparticles to potentially improve its stability, bioavailability, and controlled release. []
ANone: Gas chromatography (GC) coupled with a flame ionization detector (FID) is a common and reliable method for quantifying monocaprin. [] This method allows for the separation and quantification of different fatty acids and their derivatives, ensuring accurate analysis.
ANone: Validation of analytical methods for monocaprin, typically GC-FID, involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), following ICH guidelines. [] This ensures the reliability and reproducibility of the analytical data.
ANone: Stringent quality control measures are essential throughout the development and manufacturing of monocaprin-containing products. These include:
ANone: The research provided doesn't offer specific details on these aspects of monocaprin. Given its classification as a medium-chain fatty acid derivative, it's reasonable to anticipate interactions with metabolic pathways and potential impact on drug transporters. Further investigations are required to characterize these interactions thoroughly.
ANone: Several alternatives to monocaprin exist, each with its own advantages and limitations. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


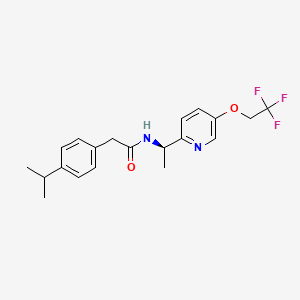
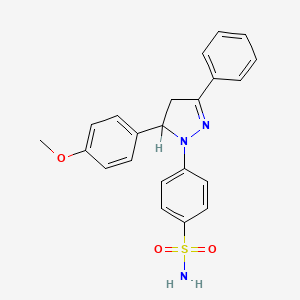
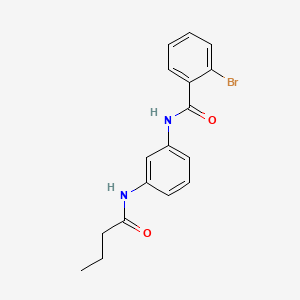
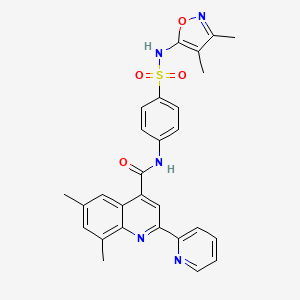
![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)






![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)
